molecular formula C21H20ClN5O3S B2494375 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1358290-66-0

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2494375
CAS RN: 1358290-66-0
M. Wt: 457.93
InChI Key: SCQLBTOUCXPRDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrobenzothienotriazolopyrimidine derivatives, including those with similar structural motifs to the target compound, involves multiple steps, including the condensation of various substituted amino and hydrazino groups. These syntheses aim to create compounds with potential antimicrobial activities, indicating a broad interest in this class of compounds for their bioactive properties (Soliman et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various analytical techniques, including X-ray diffraction, which reveals the precise geometry and bonding environment within the molecule. Density functional theory (DFT) calculations offer insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and stability (Huang et al., 2020).

Chemical Reactions and Properties

Compounds within this class can undergo a variety of chemical reactions, including cyclization and condensation, to form complex heterocyclic systems. These reactions are often sensitive to the nature of the substituents and the reaction conditions, leading to a rich diversity of molecular architectures with distinct chemical properties. The ability to undergo specific transformations under defined conditions highlights the synthetic versatility and potential for further chemical modifications of these molecules (Nagamatsu et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their practical application and handling. These properties can influence the compound's behavior in biological systems and its suitability for formulation into pharmaceutical agents. Analytical techniques like IR, NMR, and mass spectrometry provide detailed information on the physical characteristics of these compounds (Jiu-fu et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamentally linked to the compound's structure. Studies on similar compounds have explored their potential as antimicrobial, anticancer, and anti-inflammatory agents, demonstrating the wide-ranging biological activities possible within this class of molecules. These activities are often attributed to the compound's ability to interact with specific biological pathways or targets, underscoring the importance of detailed chemical property analysis (Soliman et al., 2009); (Huang et al., 2020).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-11-7-14(15(30-2)8-13(11)22)24-17(28)9-27-21(29)26-10-23-20-18(19(26)25-27)12-5-3-4-6-16(12)31-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQLBTOUCXPRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

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